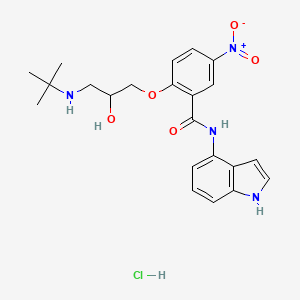
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an indole ring, a nitro group, and a tertiary butylamino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. Subsequent steps include the formation of the benzamide linkage and the attachment of the tertiary butylamino group via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. For example, the indole ring may interact with aromatic residues in proteins, while the nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with varying functional groups, such as:
- Benzamide, 2-(3-(dimethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(methylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(ethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
Uniqueness
The uniqueness of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tertiary butylamino group, in particular, may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications.
Properties
CAS No. |
129323-37-1 |
|---|---|
Molecular Formula |
C22H27ClN4O5 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)-5-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C22H26N4O5.ClH/c1-22(2,3)24-12-15(27)13-31-20-8-7-14(26(29)30)11-17(20)21(28)25-19-6-4-5-18-16(19)9-10-23-18;/h4-11,15,23-24,27H,12-13H2,1-3H3,(H,25,28);1H |
InChI Key |
SPKHFVRMIRZJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CN3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















